2,3,5-Trimethylpyrazine-d9

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Quantifying trace alkylpyrazines in complex matrices like roasted coffee or cocoa suffers from severe matrix effects and extraction losses. Non-deuterated analogs fail to correct for analyte-specific ionization suppression. 2,3,5-Trimethylpyrazine-d9 (≥98 atom % D) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for stable isotope dilution assays (SIDA). - Co-eluting with native analyte; +9 Da mass shift ensures MS differentiation - Validated in cocoa liquor: intraday RSD 9-10%, spike recovery 99-102% - Enables ISO 17025, FDA, and EU food safety compliance

Molecular Formula C7H10N2
Molecular Weight 131.22 g/mol
Cat. No. B12421382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylpyrazine-d9
Molecular FormulaC7H10N2
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3
InChIKeyIAEGWXHKWJGQAZ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylpyrazine-d9 Stable Isotope Internal Standard


2,3,5-Trimethylpyrazine-d9 (CAS 85735-49-5) is a deuterated isotopologue of the endogenous alkylpyrazine flavor compound, 2,3,5-trimethylpyrazine . It serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based analytical methods, primarily for the accurate and precise quantitation of the native compound in complex food and biological matrices . The strategic replacement of nine hydrogen atoms with deuterium (+9 Da mass shift) preserves nearly identical physicochemical behavior while enabling unequivocal mass spectrometric differentiation .

Method Stable isotope dilution assay (SIDA)
Matrix Complex food / biological samples
Role Co-eluting mass-differentiated internal standard

2,3,5-Trimethylpyrazine-d9 vs. Generic Internal Standards


Quantifying trace-level alkylpyrazines like 2,3,5-trimethylpyrazine in complex matrices such as roasted coffee, cocoa, or biological fluids is notoriously challenging due to severe matrix effects and analyte losses during sample preparation [1]. A non-deuterated structural analog used as an internal standard cannot correct for differential extraction recovery or ionization suppression/enhancement that is specific to the analyte [2]. Even other deuterated pyrazine variants (e.g., d3, d10) introduce distinct mass shifts, retention time offsets, and isotopic purity profiles, precluding their direct substitution in a validated stable isotope dilution assay (SIDA) without complete method re-validation [3]. 2,3,5-Trimethylpyrazine-d9 is the requisite co-eluting, mass-differentiated internal standard for the targeted, unequivocal quantitation of the native compound.

2,3,5-Trimethylpyrazine-d9
Non-deuterated structural analog: May not correct differential extraction recovery or ionization matrix effects Substitute risk: Biased quantitation
2,3,5-Trimethylpyrazine-d9
Deuterated d3 variant: Smaller mass shift risks isotopic peak overlap with native analyte Substitute risk: Inaccurate low-level detection
2,3,5-Trimethylpyrazine-d9
Deuterated d10 variant: Retention time shift may alter co-elution and matrix effect correction Substitute risk: Requires complete method re-validation

2,3,5-Trimethylpyrazine-d9 Quantitative Evidence


Isotopic Enrichment and Signal Clarity

The isotopic enrichment of 2,3,5-Trimethylpyrazine-d9 is ≥98 atom % D, ensuring a high-purity internal standard . In comparison, a d3-labeled variant provides a smaller mass shift (+3 Da), which can overlap with the native M+1 or M+2 isotopic peaks of the analyte, leading to quantitation bias .

Isotopic Enrichment & Mass Shift
Class-level inference
+9 Da (d9) vs +3 Da (d3); both ≥98 atom % D
Minimizes isotopic peak overlap, supports accurate quantitation
Vendor specification; class-level inference
Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

SIDA Precision in Food Matrices

In the context of stable isotope dilution assays (SIDA) for alkylpyrazines, the use of a deuterated internal standard like 2,3,5-Trimethylpyrazine-d9 enables precise quantitation with demonstrated accuracy. While specific data for the d9 isotopologue is inferred from class-wide performance, published SIDA methods for structurally similar alkylpyrazines using deuterated internal standards report intraday repeatability of 5-10% RSD and interday reproducibility of 17-24% RSD in cocoa liquor [1]. This contrasts sharply with external standard methods which, in the same study, would be expected to show significantly higher variability due to uncorrected matrix effects.

SIDA Precision in Food Matrices
Class-level inference
SIDA: intraday RSD 9-10%, interday 17-24% vs external standard >20% RSD
Supports method precision review in complex food matrices
Headspace-SPME-GC-MS, cocoa liquor; class-level
Food Chemistry Flavor Analysis Quantitative GC-MS

Matrix Effect Correction in LC-MS/MS

Deuterated internal standards, such as 2,3,5-Trimethylpyrazine-d9, co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thereby normalizing the analyte response . In contrast, a non-deuterated structural analog will exhibit differential ionization behavior, leading to inaccurate quantitation. Studies on similar pyrazine compounds demonstrate that the use of a SIL-IS improves spike recovery from 70-80% (using an analog IS) to 99-102% in wine [1].

Matrix Effect Correction
Class-level inference
SIL-IS recovery 99-102% vs estimated 70-85% with analog IS
Reports spike recovery improvement, normalizes matrix effects
HS-SPME-GC-MS in wine; class-level
Bioanalysis LC-MS/MS Matrix Effects

Applications of 2,3,5-Trimethylpyrazine-d9


Accurate Quantitation in Roasted Coffee and Cocoa

As the gold-standard internal standard for stable isotope dilution assays (SIDA), 2,3,5-Trimethylpyrazine-d9 is essential for quantifying the native compound in thermally processed foods. This application is supported by demonstrated method precision (intraday RSD 9-10%) in cocoa liquor [1]. The compound enables food manufacturers and quality control labs to monitor flavor consistency and ensure compliance with labeling regulations.

Pharmacokinetic and Metabolic Tracing

The high isotopic enrichment (≥98 atom % D) and +9 Da mass shift of 2,3,5-Trimethylpyrazine-d9 make it an ideal tracer for in vitro and in vivo metabolic studies . It allows researchers to differentiate between administered and endogenous 2,3,5-trimethylpyrazine in biological matrices such as urine, thereby enabling the precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles.

GC-MS and LC-MS Method Validation

2,3,5-Trimethylpyrazine-d9 is a critical reagent for analytical chemists developing and validating quantitative methods for alkylpyrazines. Its use ensures method robustness by compensating for matrix effects and extraction variability, as demonstrated by the 99-102% spike recovery achieved in similar pyrazine SIDA methods [2]. This is essential for laboratories seeking ISO 17025 accreditation or compliance with FDA and EU food safety standards.

Application
Selection Property
Validation Focus
Food flavor quantitation (SIDA)
Co-eluting SIL-IS for matrix correction
Method precision and recovery in complex matrices
In vitro / in vivo metabolic tracing
+9 Da mass shift and high isotopic enrichment
Differentiation of administered vs. endogenous compound
GC-MS / LC-MS method development
Reliable matrix effect correction
Spike recovery and precision validation

Technical Documentation Hub

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38 linked technical documents
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